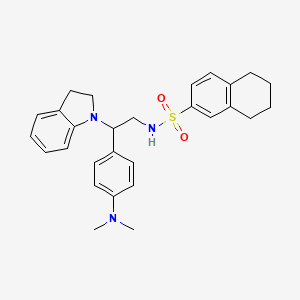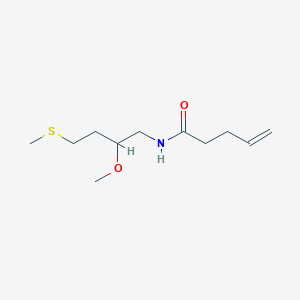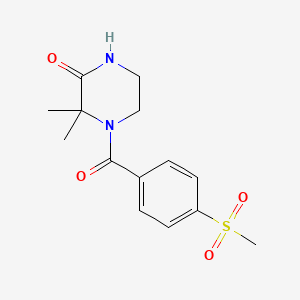
Tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate, also known as Iodobenzylcarbamate (IBC), is a chemical compound that has gained widespread attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA). Due to its unique properties, IBC has found numerous applications in scientific research, particularly in the areas of enzyme inhibition and drug discovery.
Mechanism of Action
The mechanism of action of IBC involves the formation of a covalent bond between the carbamate group of IBC and the active site of the enzyme. This covalent bond inhibits the enzyme's ability to break down acetylcholine, resulting in increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, IBC has also been shown to have anti-inflammatory and anti-tumor properties. Its inhibition of CA, an enzyme involved in the regulation of pH in the body, has potential applications in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of IBC is its potency as an enzyme inhibitor, making it a valuable tool in enzyme kinetics studies and drug discovery. However, its high reactivity and potential for non-specific binding can also pose challenges in experimental design and interpretation of results.
Future Directions
Future research on IBC could focus on its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders. Its anti-inflammatory and anti-tumor properties also warrant further investigation for potential clinical applications. Additionally, the development of more selective and specific analogs of IBC could improve its utility as a research tool and therapeutic agent.
Synthesis Methods
The synthesis of IBC involves the reaction of 2-iodobenzoic acid with tert-butyl carbamate and 4-methyl-2-pyridylmagnesium bromide. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
IBC has been extensively studied for its ability to inhibit various enzymes, particularly AChE and BChE. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of these enzymes has been shown to improve cognitive function and is thus a potential target for the treatment of Alzheimer's disease and other cognitive disorders.
properties
IUPAC Name |
tert-butyl N-(2-iodophenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O2/c1-12-9-10-19-15(11-12)20(16(21)22-17(2,3)4)14-8-6-5-7-13(14)18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXMRRGBTQERFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2I)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2430224.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2430226.png)
![N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2430227.png)
![Methyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430230.png)

![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2430233.png)
![(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2430234.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2430235.png)
![5-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430236.png)
![tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2430237.png)

![1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2430240.png)

